molecular formula C13H17N5O3 B2778750 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1208638-43-0

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2778750
CAS No.: 1208638-43-0
M. Wt: 291.311
InChI Key: APHJIYYGVIJRAL-UHFFFAOYSA-N
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Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that features both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, which are then coupled through an oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)propanamide
  • N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)butanamide

Uniqueness

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-8-6-9(2)18(16-8)5-4-14-12(19)13(20)15-11-7-10(3)21-17-11/h6-7H,4-5H2,1-3H3,(H,14,19)(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHJIYYGVIJRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NC2=NOC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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